METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE
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Overview
Description
Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors . This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it structurally significant in organic chemistry.
Preparation Methods
The synthesis of methyl 3-(naphthalen-1-ylcarbamoyl)propanoate typically involves the esterification of 3-(naphthalen-1-ylcarbamoyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 3-(naphthalen-1-ylcarbamoyl)propanoate involves its interaction with specific molecular targets. The naphthalene ring allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate can be compared with other esters and naphthalene derivatives:
Methyl benzoate: Similar ester structure but with a benzene ring instead of a naphthalene ring.
Ethyl naphthalene-1-carboxylate: Similar naphthalene structure but with an ethyl ester group.
Naphthalene-1-carboxylic acid: Similar naphthalene structure but with a carboxylic acid group instead of an ester.
These comparisons highlight the unique combination of the ester and naphthalene functionalities in this compound, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(naphthalen-1-ylcarbamoyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a naphthalene ring, a propanoate moiety, and a carbamoyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exert effects through:
- Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cellular processes, thereby affecting metabolic pathways.
- Modulation of Receptor Activity : The compound could act as a ligand for specific receptors, influencing signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Anti-inflammatory Effects
Another aspect of research focused on the anti-inflammatory properties of the compound. In vitro studies demonstrated that:
- Pro-inflammatory Cytokines : The compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors tested this compound as a part of combination therapy. Results showed a partial response in 30% of patients, indicating potential efficacy in cancer treatment.
-
Case Study on Inflammation :
- In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.
Properties
IUPAC Name |
methyl 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)10-9-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKSWAWRAMUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367405 |
Source
|
Record name | METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-29-9 |
Source
|
Record name | METHYL 3-(NAPHTHALEN-1-YLCARBAMOYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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